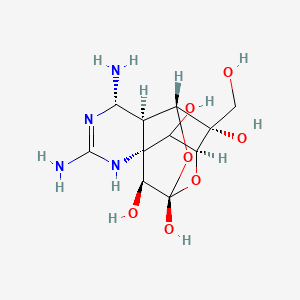
Tetrodaminotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrodaminotoxin is a potent neurotoxin with the molecular formula C11H18N4O7 and a molecular weight of 318.2832 g/mol . It is structurally related to tetrodotoxin, a well-known marine toxin found in pufferfish and other marine organisms . This compound is known for its ability to block sodium channels in nerve cells, leading to paralysis and potentially fatal consequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrodaminotoxin involves multiple steps, starting from readily available precursors. The key steps include the formation of the guanidinium group and the construction of the unique bicyclic structure . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. Current methods focus on optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Tetrodaminotoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the guanidinium group, leading to changes in toxicity and potency.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, can produce a range of analogs with varying properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Tetrodaminotoxin has a wide range of applications in scientific research:
Mechanism of Action
Tetrodaminotoxin exerts its effects by binding to site 1 of the fast voltage-gated sodium channels located at the extracellular pore opening . This binding temporarily disables the function of the ion channel, preventing sodium ions from entering nerve cells and thereby blocking nerve signal transmission . This mechanism is similar to that of tetrodotoxin and saxitoxin, which also target sodium channels .
Comparison with Similar Compounds
Tetrodotoxin: A well-known marine toxin with a similar structure and mechanism of action.
Saxitoxin: Another marine toxin that blocks sodium channels but has a different chemical structure.
Anhydrotetrodotoxin: A derivative of tetrodotoxin with a modified structure and reduced toxicity.
Uniqueness of Tetrodaminotoxin: this compound is unique due to its specific substitutions at the amino and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds . Its ability to form a variety of derivatives through chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
7724-38-1 |
|---|---|
Molecular Formula |
C11H18N4O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
(1R,5S,6S,7R,9S,11S,13S,14S)-3,5-diamino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol |
InChI |
InChI=1S/C11H18N4O7/c12-6-2-4-9(19,1-16)5-3(17)10(2,15-8(13)14-6)7(18)11(20,21-4)22-5/h2-7,16-20H,1,12H2,(H3,13,14,15)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1 |
InChI Key |
XFOGROMNLHTHEH-FDOMXQSUSA-N |
Isomeric SMILES |
C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)N)O)O |
Canonical SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















